Physicochemical Property Differentiation: TPSA and logP Comparison vs. DNA-PK Inhibitor III and AMA-37
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide exhibits a calculated topological polar surface area (TPSA) of 41.57 Ų and a predicted logP of 1.3287 . In comparison, the commercially established DNA-PK Inhibitor III (IC86621, CAS 404009-40-1) demonstrates a TPSA of approximately 49.77 Ų and a higher logP of approximately 1.66 [1]. The lower TPSA of 885950-22-1 (ΔTPSA ≈ -8.2 Ų) indicates enhanced passive membrane permeability potential, while the reduced logP (ΔlogP ≈ -0.33) suggests improved aqueous solubility relative to the more lipophilic comparator. Furthermore, the aryl-morpholine analog AMA-37 (CAS 404009-46-7) presents a substantially larger molecular scaffold with a molecular weight of 283.32 g/mol and TPSA of 46.53 Ų, making 885950-22-1 a more compact starting point for fragment-based elaboration .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and calculated logP |
|---|---|
| Target Compound Data | TPSA = 41.57 Ų; logP = 1.3287 |
| Comparator Or Baseline | DNA-PK Inhibitor III: TPSA ≈ 49.77 Ų, logP ≈ 1.66; AMA-37: TPSA = 46.53 Ų, MW = 283.32 g/mol |
| Quantified Difference | ΔTPSA ≈ -8.2 Ų vs. DNA-PK Inhibitor III; ΔlogP ≈ -0.33; ΔMW = -25.0 g/mol vs. AMA-37 |
| Conditions | In silico calculated values using standard TPSA and logP prediction algorithms |
Why This Matters
Lower TPSA (<60 Ų) combined with moderate logP predicts favorable blood-brain barrier permeability, making 885950-22-1 a superior starting scaffold for CNS-targeted probe development compared to higher-TPSA, higher-lipophilicity analogs.
- [1] PubChem. 1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone (DNA-PK Inhibitor III) Compound Summary. CID 2764573, CAS 404009-40-1. View Source
